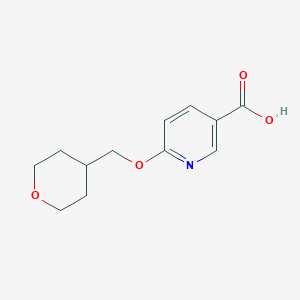6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
CAS No.: 1072855-70-9
Cat. No.: VC2626478
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1072855-70-9 |
|---|---|
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | 6-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H15NO4/c14-12(15)10-1-2-11(13-7-10)17-8-9-3-5-16-6-4-9/h1-2,7,9H,3-6,8H2,(H,14,15) |
| Standard InChI Key | BZQWXMFGGPBSOV-UHFFFAOYSA-N |
| SMILES | C1COCCC1COC2=NC=C(C=C2)C(=O)O |
| Canonical SMILES | C1COCCC1COC2=NC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identity
6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid (CAS: 1072855-70-9) is characterized by a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol . The compound consists of a nicotinic acid core with a tetrahydropyran-4-ylmethoxy substituent at the 6-position of the pyridine ring. This creates a hybrid structure that integrates two pharmacologically relevant moieties: the nicotinic acid component and the tetrahydropyran ring system .
Synonyms and Alternative Nomenclature
Several alternative names exist for this compound in chemical databases and literature:
| Synonym | Registry |
|---|---|
| 6-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid | PubChem |
| 6-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid | PubChem |
| SCHEMBL840900 | PubChem |
| 1072855-70-9 (CAS number) | Multiple sources |
These alternative names reflect different naming conventions in chemical nomenclature, with the IUPAC naming rules allowing for multiple valid representations of the same chemical structure .
Structural Components
The structure comprises two main components that contribute to its chemical identity:
-
A nicotinic acid (pyridine-3-carboxylic acid) core with substitution at position 6
-
A tetrahydropyran (oxane) ring connected via a methylene bridge to an oxygen atom at position 6 of the pyridine
Physical and Chemical Properties
The available data on the physical and chemical properties of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid are summarized in the table below:
As a compound containing a carboxylic acid group, it likely exhibits acidic properties and potential for salt formation. The tetrahydropyran moiety contributes to its lipophilicity profile, potentially enhancing membrane permeability—a desirable characteristic for pharmaceutical compounds.
Synthesis Methods
Related Synthetic Chemistry
Insights from related compounds suggest potential synthetic strategies:
-
For the tetrahydropyran component, hydrogenation of dihydropyran or pyran compounds using catalysts such as Raney nickel represents a common approach
-
Etherification reactions typically employ bases such as K₂CO₃ or Na₂CO₃ to facilitate nucleophilic substitution
-
The coupling of aromatic halides with alcohols often involves palladium-catalyzed reactions, particularly for larger-scale syntheses
For example, in related chemistry, coupling reactions using catalysts like PdCl₂(dtbpf) have been reported to achieve high yields (>95%) when connecting heterocyclic components .
Structure-Related Compounds
Nicotinamide Derivatives
Several compounds structurally related to 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid have been investigated for their biological activities:
| Compound | Reported Activity | Source |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | Anticancer, neuroprotective, antimicrobial | |
| N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | Enzyme inhibition, receptor binding | |
| N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | Interactions with metabolic pathways |
These structurally related compounds provide insights into the potential biological relevance of the 6-(tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid scaffold.
This commercial availability enables researchers to incorporate this compound into their studies without undertaking complex synthesis, thereby accelerating research in areas where this scaffold might be relevant.
Structural Significance in Medicinal Chemistry
The Tetrahydropyran Component
The tetrahydropyran (oxane) moiety contributes significantly to the medicinal chemistry profile of compounds containing this structure:
-
It provides conformational rigidity, potentially enhancing binding specificity to biological targets
-
It serves as a hydrogen bond acceptor through its oxygen atom, facilitating interactions with proteins
-
It offers balanced lipophilicity, potentially improving pharmacokinetic properties
-
It represents a bioisostere for cyclohexane with modified electronic properties due to the oxygen atom
Tetrahydropyran rings are commonly found in natural products, particularly carbohydrates, suggesting biological compatibility .
The Nicotinic Acid Component
The nicotinic acid portion of the molecule contributes several important features:
-
A planar aromatic system capable of π-stacking interactions with aromatic amino acid residues in proteins
-
A carboxylic acid group that can form salt bridges with basic amino acids or serve as a hydrogen bond donor/acceptor
-
Structural similarity to nicotinamide adenine dinucleotide (NAD), suggesting potential interactions with NAD-dependent enzymes
These structural features combine to create a molecule with potential for specific interactions with biological targets, particularly those involved in metabolic processes.
Research Opportunities
Several promising research directions can be identified for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid:
-
Comprehensive characterization of physicochemical properties, including solubility, lipophilicity, and pKa
-
Evaluation of binding affinity to relevant biological targets, particularly those known to interact with nicotinic acid derivatives
-
Systematic modification of the structure to develop structure-activity relationships
-
Investigation of its potential as a pharmacophore in drug discovery programs
-
Development of synthetic methodology to access analogs and derivatives efficiently
The commercial availability of this compound facilitates these research efforts, allowing scientists to focus on application-oriented studies rather than complex synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume